molecular formula C22H23FN4O3S2 B2512080 4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1170794-34-9

4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2512080
CAS No.: 1170794-34-9
M. Wt: 474.57
InChI Key: XGDRJSIKMWWPOM-UHFFFAOYSA-N
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Description

4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sophisticated small molecule research compound featuring a unique hybrid architecture combining multiple pharmacologically relevant motifs. This chemical entity incorporates a 1,3,4-thiadiazole core linked to a piperidine scaffold and benzenesulfonamide functionality, creating a structurally complex molecule with significant potential for biochemical investigation. The strategic inclusion of the 2-fluorophenyl substitution pattern enhances the compound's potential for target engagement and bioavailability, similar to established structure-activity relationship principles observed in medicinal chemistry. The compound's structural complexity suggests potential application as a key intermediate in synthetic chemistry programs or as a candidate for high-throughput screening against various biological targets. Researchers may employ this benzenesulfonamide derivative in investigating enzyme inhibition pathways, particularly given the established role of sulfonamide-containing compounds in targeting various enzymatic processes. The molecular framework indicates potential utility in developing protease inhibitors, kinase modulators, or GPCR-targeted compounds, though specific target validation studies are required to confirm these applications. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to laboratory safety protocols appropriate for investigational compounds. As with all specialized biochemical tools, investigators are encouraged to conduct thorough dose-response characterization and mechanism-of-action studies to fully elucidate this compound's research potential in specific experimental systems.

Properties

IUPAC Name

4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-26(2)32(29,30)17-11-9-15(10-12-17)22(28)27-13-5-6-16(14-27)20-24-25-21(31-20)18-7-3-4-8-19(18)23/h3-4,7-12,16H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRJSIKMWWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that integrates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structural Overview

This compound features a thiadiazole ring, known for its diverse biological activities, linked to a piperidine moiety and a benzenesulfonamide group. The presence of the 2-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. The incorporation of the thiadiazole ring into various compounds has been associated with significant cytotoxic effects against different cancer cell lines.

  • Cytotoxicity Studies : Compounds similar to the target structure have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds demonstrated IC50 values as low as 12.5 µM against MCF-7 cells, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. This leads to cell cycle arrest at critical phases (S and G2/M), thereby inhibiting tumor growth .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The sulfonamide component contributes to this activity by interfering with bacterial folate synthesis.

  • Broad Spectrum Activity : Studies indicate that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may share similar properties .

Carbonic Anhydrase Inhibition

The compound's sulfonamide structure suggests potential inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes.

  • Inhibition Studies : Preliminary data show that derivatives of sulfonamides can inhibit specific CA isoforms with Ki values in the low nanomolar range, indicating high potency . This could position the compound as a candidate for treating conditions like glaucoma or edema by modulating bicarbonate levels in tissues.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated a series of thiadiazole-based compounds against MCF-7 and HepG2 cells, revealing that modifications at specific positions significantly enhanced their cytotoxicity .
    CompoundIC50 (µM)Cell Line
    Compound A12.5MCF-7
    Compound B0.2A549
    Compound C4.2HeLa
  • Antimicrobial Efficacy :
    • Another investigation into thiadiazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
  • Carbonic Anhydrase Inhibition :
    • A focused study on benzenesulfonamide derivatives demonstrated selective inhibition of hCA IX and XII isoforms, which are implicated in tumorigenesis .

Scientific Research Applications

Research has demonstrated that compounds containing thiadiazole moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains and fungi. The presence of halogen substituents (like fluorine) can enhance antibacterial properties against Gram-positive bacteria .
  • Anticancer Potential : Preliminary studies indicate that similar compounds may inhibit cancer cell growth. For instance, derivatives with thiadiazole structures have been evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in drug discovery:

  • Thiadiazole Antimicrobials : A study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their viability as new antibiotic candidates .
  • Anticancer Research : In vitro studies showed that certain thiadiazole-containing compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may act as inhibitors of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions them as potential anti-inflammatory agents.

Comparison with Similar Compounds

Table 1: Comparative Structural and Functional Analysis

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 1,3,4-Thiadiazole + Piperidine 2-Fluorophenyl, N,N-dimethylbenzenesulfonamide ~530 (estimated) Not reported (predicted enzyme inhibition) -
(Z)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-Thiadiazol-2-yl)-4-(3-(2-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzamide (5h) 1,3,4-Thiadiazole + Chalcone 3,4-Dihydroxyphenyl, 2-fluorophenyl-propenoyl benzamide 476.48 Antioxidant (IC₅₀: 18.7 µM)
Bis(4-(5-(N-Cyclohexylamino)-1,3,4-Thiadiazol-2-yl)Phenyl)Methanone (C1) Bis-1,3,4-thiadiazole Cyclohexylamino, ketone linker 554.68 Antibiofilm (S. aureus: 78% inhibition)
N-{4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}-2-(Phenylcarbonyl)Benzamide 1,3,4-Thiadiazole + Sulfonamide Ethyl, benzoylbenzene sulfonamide 492.57 Not reported (structural analogue)

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s thiadiazole C=S stretch (~1250 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) align with trends in . Absence of C=O bands (~1660 cm⁻¹) confirms cyclization, as seen in .
  • NMR : The 2-fluorophenyl group would show characteristic ¹H-NMR splitting (J = 8–10 Hz) and ¹⁹F-NMR signals near -110 ppm .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids using POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine in solvents such as dimethylformamide (DMF) .
  • Step 3: Sulfonamide functionalization via condensation with dimethylbenzenesulfonamide derivatives under basic conditions (pH 8–9) . Key Optimization Factors :
  • Solvent choice (e.g., DMF enhances reactivity but may reduce selectivity).
  • Purification via column chromatography improves purity (>95%) but may lower yields .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), piperidine CH₂ (δ 1.5–3.0 ppm), and sulfonamide SO₂ groups (δ 3.1–3.3 ppm) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., ~480–500 Da) confirm molecular integrity .

Advanced Research Questions

Q. How can conflicting biological activity data for thiadiazole-sulfonamide derivatives be methodologically resolved?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorophenyl vs. methylphenyl) and assess potency in standardized assays (e.g., antimicrobial MIC tests) .
  • Assay Validation : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments across multiple cell lines to isolate compound-specific effects .
  • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC quantification .

Q. What strategies are effective in optimizing pharmacokinetic properties, and how are they evaluated?

  • Structural Modifications :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility, monitored via logP calculations .
  • Metabolic Stability : Replace labile esters with amides to reduce CYP450-mediated degradation, assessed using liver microsome assays .
    • In Silico Modeling : Predict blood-brain barrier permeability (e.g., using SwissADME) to guide CNS-targeted designs .

Q. What experimental approaches address discrepancies in reaction yields during scale-up synthesis?

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and identify intermediate degradation .
  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify critical parameters (e.g., POCl₃ stoichiometry significantly impacts cyclization efficiency) .
  • Controlled Crystallization : Optimize recrystallization solvents (e.g., DMSO/water mixtures) to improve yield without compromising purity .

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